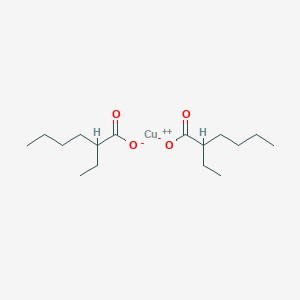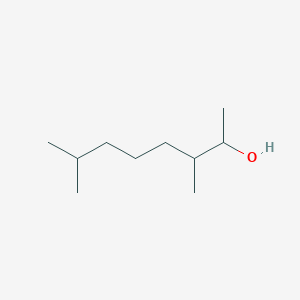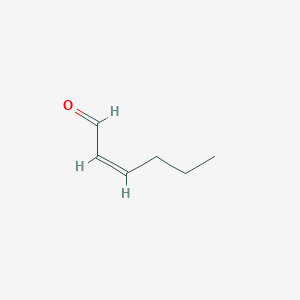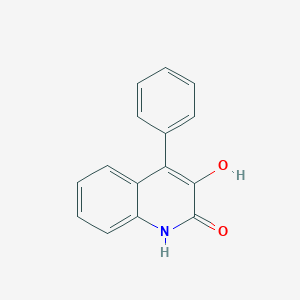
Viridicatin
Vue d'ensemble
Description
Viridicatin Description
This compound alkaloids are a group of natural products known for their unique core scaffold and biological activities. These compounds, including viridicatumtoxins and viridicatol, are typically isolated from fungal sources and have been the subject of various synthetic and analytical studies due to their potential as therapeutic agents. Viridicatumtoxins, for instance, are a rare class of tetracycline-like mycotoxins that have shown exceptional growth inhibitory activity against drug-resistant bacteria such as vancomycin-resistant Enterococci . Viridicatol, another compound in this class, has been identified as a quinoline alkaloid with anti-allergic properties, capable of alleviating anaphylaxis and repairing the intestinal barrier in mice by suppressing mast cell activation .
Synthesis Analysis
The synthesis of this compound alkaloids has been a significant focus of research due to their complex structures and promising biological activities. Studies have described various synthetic approaches to construct the viridin core structure, which is a common feature of this compound alkaloids. These methods include Diels-Alder/retro-Diels-Alder reactions, vinylogous Mukaiyama aldol-type reactions , and asymmetric aldol reactions . Additionally, enantioselective syntheses have been developed for (-)-viridin and (-)-viridiol, employing intramolecular Heck reactions to set absolute stereochemistry . The total synthesis of viridicatumtoxin B has also been achieved, providing a basis for structural revisions and the development of analogues with potential antibacterial properties . Furthermore, asymmetric alkylation of anthrones has been utilized to synthesize enantiopure (-)- and (+)-viridicatumtoxins B, leading to the discovery of potent analogues .
Molecular Structure Analysis
The molecular structures of this compound alkaloids have been elucidated through various spectroscopic techniques and X-ray diffraction analysis. For example, the structure of viridicatol was unambiguously established by X-ray diffraction, confirming its identity as a quinoline alkaloid . The absolute configurations of viridicatumtoxins have been reassigned or assigned through comprehensive spectroscopic and chemical analysis, highlighting the acid-stable antibiotic scaffold characteristic of these compounds .
Chemical Reactions Analysis
This compound alkaloids undergo a range of chemical reactions that are crucial for their synthesis and diversification. The regioselective ring expansion of isatins with in situ generated α-aryldiazomethanes has been described as a novel, efficient, and metal-free method for constructing this compound alkaloids . This approach has been applied to synthesize naturally occurring this compound, viridicatol, and their derivatives. Additionally, the incorporation of this compound alkaloid-like scaffolds into DNA-encoded chemical libraries has been explored, demonstrating the potential of these compounds in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound alkaloids are closely related to their biological activities. Viridicatumtoxins have been investigated for their antibacterial mechanism of action, revealing that they exert their effects through binding to undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall synthesis . The stability of the tetracycline-like scaffold under acidic conditions and the ability to inhibit drug-resistant bacteria are notable chemical properties of these compounds . The anti-allergic effects of viridicatol, including the suppression of mast cell activation and the repair of the intestinal barrier, are also significant properties that contribute to its therapeutic potential .
Applications De Recherche Scientifique
Bibliothèques chimiques codées par l'ADN
Les alcaloïdes de la viridicatine ont suscité un grand intérêt en raison de leur squelette central unique . Elles ont des applications potentielles dans les bibliothèques chimiques codées par l'ADN qui facilitent la découverte de médicaments . Une synthèse efficace sur ADN de squelettes de type alcaloïde de la viridicatine a été décrite, ce qui pourrait être bénéfique pour la découverte de médicaments .
Inhibiteurs des métalloprotéinases matricielles (MMP)
Viridicatin, ainsi qu'un autre composé, la viridicatol, ont été extraits d'un champignon dérivé de branchies de requin, Penicillium polonicum AP2T1 . Ces composés ont montré des effets inhibiteurs sur MMP-2 et MMP-9, des enzymes clés de la dégradation de la matrice extracellulaire associées à la tumorigenèse, à la métastase et aux invasions . Cela suggère que la viridicatine pourrait être un inhibiteur potentiel des MMP .
Alcaloïde naturel marin
this compound est un alcaloïde naturel marin . Il fait partie d'une classe précieuse de molécules biologiquement actives, y compris plusieurs métabolites fongiques . Cela suggère que la viridicatine pourrait avoir des applications potentielles dans l'étude et le développement de produits naturels marins .
Composés bioactifs
this compound, en tant que métabolite secondaire dérivé de champignons marins, possède des structures diverses avec de riches activités biologiques
Safety and Hazards
Orientations Futures
The potential application of viridicatin in DNA-encoded chemical libraries could facilitate drug discovery . The efficient on-DNA synthesis of this compound alkaloid-like scaffolds from isatins and DNA-tagged aldehydes is a promising approach in focused natural product-like encoded library construction .
Mécanisme D'action
Target of Action
Viridicatin, a fungal metabolite from Penicillium species, has shown slight in vitro antibiotic activity against Mycobacterium tuberculosis . It is also of interest for its inhibitory activity against certain enzymes .
Mode of Action
It has been studied for its potential role in chemical ecology, including the investigation of its function as a defensive agent for fungi against microorganisms . It’s also known to exhibit inhibitory activity against certain enzymes .
Biochemical Pathways
This compound is often studied for its potential role in chemical ecology, including the investigation of its function as a defensive agent for fungi against microorganisms . Research involving this compound may explore its biosynthetic pathway to understand how such compounds are produced in nature . In a study, this compound was found to inhibit MMP-2 and MMP-9 in HT1080 cells by the MAPKs signaling pathway .
Result of Action
In a study, this compound was found to have no cytotoxicity at a concentration of 50µM on HT1080 human fibrosarcoma cells . It effectively inhibited the protein activities and expressions of MMP-2 and -9 .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, it has been found in certain species of the Penicillium genus of fungi . The production of this compound might be influenced by the specific conditions of the fungal environment.
Propriétés
IUPAC Name |
3-hydroxy-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVMXWVVMILDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156022 | |
| Record name | Viridicatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129-24-8 | |
| Record name | Viridicatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Viridicatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viridicatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIRIDICATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



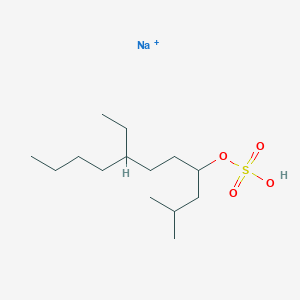
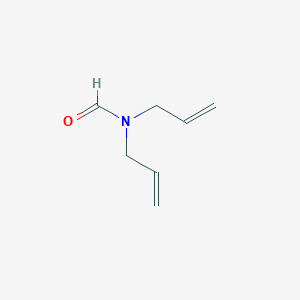



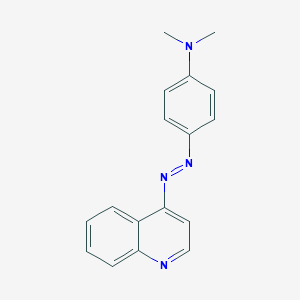
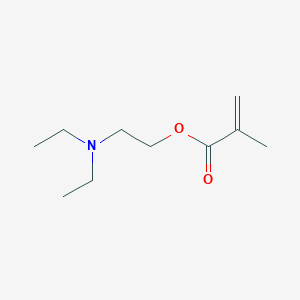
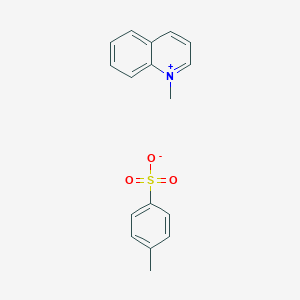
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
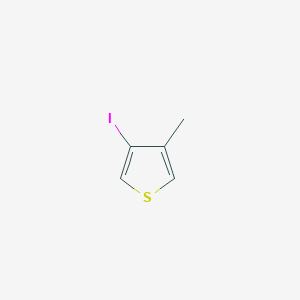
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
